molecular formula C11H16N2 B14652421 Benzenecarboximidamide, N,N-diethyl- CAS No. 50458-37-2

Benzenecarboximidamide, N,N-diethyl-

Cat. No.: B14652421
CAS No.: 50458-37-2
M. Wt: 176.26 g/mol
InChI Key: BHFLGKKPKQIPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound benzenecarboximidamide, N,N-diethyl- (CAS: 90473-97-5) is a substituted aromatic amidine featuring two ethyl groups attached to the nitrogen atoms of the carboximidamide moiety. Its full IUPAC name is benzenecarboximidamide, N'-[(diethylamino)thioxomethyl]-N,N-diethyl-, indicating an additional thioxomethyl-diethylamino substituent on the benzene ring (Fig. 1).

Key properties derived from computational data include:

  • Hydrogen bond donors/acceptors: Not explicitly reported for this compound, but analogous amidines typically exhibit 1–2 donors and 2–4 acceptors.
  • Rotatable bonds: The thioxomethyl and diethyl groups likely increase molecular flexibility compared to simpler derivatives.

Properties

CAS No.

50458-37-2

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N,N-diethylbenzenecarboximidamide

InChI

InChI=1S/C11H16N2/c1-3-13(4-2)11(12)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3

InChI Key

BHFLGKKPKQIPAI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=N)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenecarboximidamide, N,N-diethyl- can be synthesized through the condensation of benzoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of benzenecarboximidamide, N,N-diethyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, N,N-diethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenecarboximidamide, N,N-diethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenecarboximidamide, N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The compound may also interact with cellular pathways, leading to changes in gene expression or protein function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N,N-diethylbenzenecarboximidamide with structurally related amidines:

Compound Name CAS No. Substituents Hydrogen Bond Donors/Acceptors Rotatable Bonds Key Properties/Applications
Benzenecarboximidamide, N-hydroxy-4-nitro- 1613-86-1 -NO₂ (para), -NHOH Donors: 2; Acceptors: 5 (estimated) ~3 Regulated under EPA significant new use rules (SNURs); nitro group enhances electrophilicity and potential toxicity
Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl] 73438-63-8 -Naphthalenylsulfonyl, -pyrrolidinone Donors: 3; Acceptors: 7 6 High molecular weight (≈500 g/mol); sulfonyl group improves solubility; used in protease inhibition studies
Benzenecarboximidamide, N-[2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl]-4-ethoxy- 125575-10-2 -Ethoxy, -piperazinyl-benzodioxole Donors: ~3; Acceptors: ~8 ≥7 Piperazine moiety enhances basicity; benzodioxole may confer CNS activity
Benzenecarboximidamide, N,N-diethyl- (Target) 90473-97-5 -N,N-diethyl, -thioxomethyl-diethylamino Not reported ≥4 Thioxomethyl group introduces sulfur-based reactivity; diethyl groups increase lipophilicity

Key Comparative Insights

  • Lipophilicity : The N,N-diethyl substitution in the target compound significantly increases hydrophobicity compared to polar derivatives like the nitro-hydroxy analog (CAS 1613-86-1). This property may enhance membrane permeability but reduce aqueous solubility .
  • Regulatory Status : Unlike the nitro-hydroxy derivative (regulated under SNURs), the target compound lacks reported regulatory restrictions, suggesting differing hazard profiles .
  • Biological Interactions : Piperazinyl and sulfonyl groups in analogs (e.g., CAS 125575-10-2, 73438-63-8) are associated with receptor-binding applications, while the thioxomethyl group in the target compound may favor enzyme inhibition or redox activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.